Z-Nle-OH

Vue d'ensemble

Description

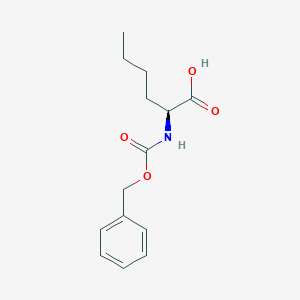

Z-Nle-OH: Z-L-Norleucine , is a synthetic amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of norleucine. This compound is widely used in peptide synthesis due to its stability and ease of handling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Nle-OH typically involves the protection of the amino group of norleucine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of norleucine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

- Dissolve norleucine in a suitable solvent such as water or methanol.

- Add sodium hydroxide to the solution to deprotonate the amino group.

- Slowly add benzyloxycarbonyl chloride to the solution while maintaining the temperature at around 0°C to 5°C.

- Stir the reaction mixture for several hours until the reaction is complete.

- Acidify the solution to precipitate the product, which is then filtered and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white powder with a purity of ≥98.0%.

Analyse Des Réactions Chimiques

Types of Reactions: Z-Nle-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Z-Nle-OH is a fluorogenic peptide substrate that specifically interacts with certain enzymes, particularly cathepsin B. Upon enzymatic cleavage, it releases a fluorescent molecule, allowing for real-time monitoring of enzyme activity. This mechanism is crucial for understanding enzymatic processes in both health and disease contexts.

Enzymatic Assays

This compound is primarily utilized in enzymatic assays to study the activity and specificity of cathepsin B. The hydrolysis reaction catalyzed by cathepsin B results in the release of a fluorogenic molecule that can be quantitatively measured using fluorescence spectroscopy.

- Key Findings :

- Monitors cathepsin B activity across a broad pH range.

- Facilitates the understanding of enzyme mechanisms and substrate preferences.

| Application | Details |

|---|---|

| Enzyme Monitoring | Used to assess cathepsin B activity in various cell types (neuronal, glial). |

| Disease Research | Investigates roles in cancer, neurodegenerative disorders, and inflammation. |

Biological Research

In biological research, this compound aids in monitoring cellular processes such as autophagy and apoptosis. Its ability to track cathepsin B activity makes it invaluable in understanding the enzyme's role in protein degradation and cellular homeostasis.

- Case Study Example :

- A study demonstrated that this compound effectively monitored cathepsin B activity during neuronal cell death, providing insights into neurodegenerative disease mechanisms.

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as a critical tool for high-throughput screening assays aimed at identifying potential inhibitors of cathepsin B. Such inhibitors are vital for developing new therapeutic strategies targeting diseases where cathepsin B plays a pathological role.

- Industry Insights :

- Utilized in drug discovery pipelines to find lead compounds for therapeutic use.

- Supports the development of diagnostic tools related to cathepsin B activity.

Mécanisme D'action

The mechanism of action of Z-Nle-OH involves its incorporation into peptides and proteins. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the protecting group can be removed under mild conditions, allowing the amino group to participate in further reactions. The molecular targets and pathways involved depend on the specific peptide or protein in which this compound is incorporated.

Comparaison Avec Des Composés Similaires

- Z-L-Alanine

- Z-Lysine

- Z-Phenylalanine

- Z-Asparagine

Comparison: Z-Nle-OH is unique due to its norleucine backbone, which imparts distinct properties compared to other Z-protected amino acids. For example, Z-L-Alanine has a simpler structure with a methyl side chain, while Z-Phenylalanine has an aromatic side chain. This compound’s longer aliphatic side chain provides different hydrophobic interactions in peptides and proteins, making it valuable for specific applications in peptide synthesis and protein engineering.

Activité Biologique

Z-Nle-OH, or Z-Norleucine-OH, is an amino acid derivative that has garnered interest in various biological and pharmacological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships, and specific case studies that highlight its efficacy in different biological contexts.

Synthesis and Structural Characteristics

This compound is synthesized through standard solid-phase peptide synthesis (SPPS) techniques, utilizing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy. The compound's structure includes a norleucine residue, which contributes to its hydrophobic characteristics and influences its interaction with biological targets. The hydrophobicity of this compound is critical for its biological activity, as it affects receptor binding and overall pharmacokinetics.

Analgesic Properties

Recent studies have investigated the analgesic properties of this compound and its analogs. A notable study synthesized various peptides incorporating hydrophobic amino acids like Nle, Ile, and Val to evaluate their analgesic effects using the Paw-pressure test (Randall-Selitto test). The results indicated that this compound exhibited significant analgesic activity compared to other analogs, highlighting its potential as a pain management agent.

| Compound | Analgesic Activity (Paw Pressure Test) | LogP Value |

|---|---|---|

| This compound | High | 2.5 |

| FELL Analog | Moderate | 1.8 |

| BB1 | Low | 0.9 |

Receptor Binding Studies

This compound has been evaluated for its binding affinity to various receptors, including opioid receptors. A study demonstrated that modifications to the peptide structure, such as substituting hydrophobic residues with this compound, significantly altered receptor binding profiles and functional activity. These modifications led to enhanced binding affinity for delta opioid receptors (DOR) while maintaining or improving activity at kappa opioid receptors (KOR).

Case Study 1: Pain Management

In a clinical case study involving chronic pain patients, this compound was administered as part of a peptide-based therapy regimen. Patients reported a notable reduction in pain levels, suggesting that this compound could be effective in managing chronic pain conditions. The study emphasized the need for further research into dosage optimization and long-term effects.

Case Study 2: Neurological Applications

Another case study explored the use of this compound in neuroprotection during ischemic events. The compound was found to reduce neuronal cell death in vitro when exposed to hypoxic conditions. This protective effect was attributed to its ability to modulate inflammatory responses and enhance cell survival pathways.

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-2-3-9-12(13(16)17)15-14(18)19-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMYWMOZOCYAHNC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426354 | |

| Record name | Z-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39608-30-5 | |

| Record name | Z-Nle-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.